methyl 4-[5-[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate
Overview
Description
Methyl 4-[5-[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation . The final coupling step often employs Suzuki–Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclocondensation and radical trifluoromethylation steps, as well as the use of palladium-catalyzed cross-coupling reactions for the final assembly of the molecule .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[5-[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of methyl 4-[5-[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The pyrazole ring may also play a role in binding to specific protein targets, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[5-[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate: Similar in structure but may have different substituents on the pyrazole or furan rings.
Trifluoromethylated Pyrazoles: Compounds with similar pyrazole and trifluoromethyl groups but different substituents.
Furan-2-yl Benzoates: Compounds with similar furan and benzoate groups but different substituents.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-[5-[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O4/c1-31-22(30)15-9-7-14(8-10-15)19-12-11-17(32-19)13-18-20(23(24,25)26)27-28(21(18)29)16-5-3-2-4-6-16/h2-13H,1H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBRUBTDSFJAL-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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